molecular formula C7H10N2O2S B3270781 5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 53438-93-0

5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B3270781
CAS No.: 53438-93-0
M. Wt: 186.23 g/mol
InChI Key: MIENZUZDZIBMEE-UHFFFAOYSA-N
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Description

5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a hydroxypropyl group at the fifth position and a thioxo group at the second position of the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-hydroxypropylamine with thiourea in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The thioxo group can be reduced to a thiol group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of 5-(3-oxopropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

    Reduction: Formation of 5-(3-hydroxypropyl)-2-mercapto-2,3-dihydropyrimidin-4(1H)-one.

    Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its antimicrobial properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

    5-(3-hydroxypropyl)-2,4(1H,3H)-pyrimidinedione: Similar structure but lacks the thioxo group.

    5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione: Another similar compound with different functional groups.

Uniqueness:

  • The presence of both hydroxypropyl and thioxo groups in 5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one provides unique chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

5-(3-hydroxypropyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c10-3-1-2-5-4-8-7(12)9-6(5)11/h4,10H,1-3H2,(H2,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIENZUZDZIBMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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